An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromopyrazine
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-5-bromopyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical and Physical Properties
2-Amino-5-bromopyrazine is a pale yellow to brown crystalline solid. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrN₃ | [1][2][3] |
| Molecular Weight | 174.00 g/mol | [1][2] |
| CAS Number | 59489-71-3 | [1][2] |
| Melting Point | 111-117 °C | [1][2][3] |
| Boiling Point (Predicted) | 274.2 ± 35.0 °C | [4] |
| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol | [4] |
| Appearance | Pale yellow to yellow powder | [3] |
Spectroscopic Data
The structural elucidation of 2-Amino-5-bromopyrazine is supported by various spectroscopic techniques. The key spectral data are presented below.
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.09 ppm | d | 1.4 Hz | Pyrazine (B50134) H |
| 7.77 ppm | d | 1.7 Hz | Pyrazine H |
| 4.30-4.78 ppm | br s | - | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz
Mass Spectrometry
| m/z | Interpretation |
| 174 | [M + H]⁺ |
Ionization Method: APCI(+)
Experimental Protocols
Synthesis of 2-Amino-5-bromopyrazine
A common and effective method for the synthesis of 2-Amino-5-bromopyrazine involves the bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS).
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminopyrazine (1.0 equivalent) in dichloromethane.
-
Add N-bromosuccinimide (approximately 1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Treat the filtrate with silica gel and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) as the eluent to yield 2-Amino-5-bromopyrazine.[5]
Experimental Workflow:
Purification by Recrystallization
While column chromatography is effective, recrystallization can be employed for further purification. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For compounds with amine and aromatic functionalities, solvent systems such as ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate are often effective.[6] For basic compounds like 2-Amino-5-bromopyrazine, crystallization of a salt form (e.g., hydrochloride) can also be a viable purification strategy.[6]
Analytical Methods
The purity of 2-Amino-5-bromopyrazine can be assessed using High-Performance Liquid Chromatography (HPLC). A typical method for a related compound, 2-amino-5-bromopyridine, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water.[7] For amino-containing compounds, both pre- and post-column derivatization techniques can be used to enhance detection by UV or fluorescence detectors.[8][9] Gas chromatography (GC) can also be used, with a typical assay showing ≥96.0% purity.[3]
Applications in Drug Development: Kinase Inhibitors
2-Amino-5-bromopyrazine is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] The pyrazine ring can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine, and the nitrogen atoms can serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[12]
Targeting the BRAF Signaling Pathway
One of the key signaling pathways implicated in various cancers, particularly melanoma, is the RAS/RAF/MEK/ERK (MAPK) pathway.[13][14] A specific member of the RAF kinase family, BRAF, is frequently mutated (e.g., V600E mutation) in melanoma, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[13][15]
Novel inhibitors based on a disubstituted pyrazine scaffold have been developed to target this pathway. For instance, compounds have been synthesized from pyrazine precursors that show potent inhibition of the B-RAF kinase.[16][17][18]
BRAF Signaling Pathway and Inhibition:
The diagram illustrates the cascade where an activated Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which subsequently activates ERK. Activated ERK translocates to the nucleus and promotes gene expression leading to cell proliferation and survival.[13][19] Pyrazine-based inhibitors, synthesized using precursors like 2-Amino-5-bromopyrazine, can be designed to specifically target and inhibit the activity of mutated BRAF, thereby blocking the downstream signaling and halting uncontrolled cell growth.[16][17]
Conclusion
2-Amino-5-bromopyrazine is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules, makes it a compound of significant interest to researchers in drug discovery and materials science. The ability to serve as a core scaffold for potent kinase inhibitors highlights its importance in the development of next-generation targeted therapies. This guide provides the essential technical information required for the effective utilization of 2-Amino-5-bromopyrazine in a research and development setting.
References
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